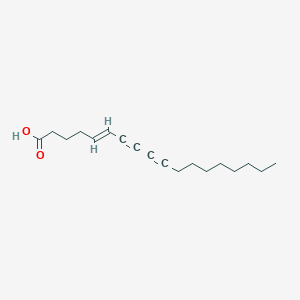

5E-Octadecene-7,9-diynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5E-Octadecene-7,9-diynoic acid is a useful research compound. Its molecular formula is C18H26O2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

5E-Octadecene-7,9-diynoic acid is a compound with notable applications in various scientific fields, including biochemistry, materials science, and medicinal chemistry. This article explores its diverse applications, supported by case studies and data tables that illustrate its significance.

Biochemical Studies

This compound has been utilized in biochemical research to study lipid metabolism and membrane dynamics. Its unique structure allows researchers to investigate how unsaturation affects membrane fluidity and protein interactions.

Case Study: Lipid Membrane Fluidity

- Objective : To assess the impact of unsaturated fatty acids on membrane properties.

- Method : Incorporation of this compound into model lipid bilayers.

- Findings : Enhanced fluidity was observed in membranes containing this compound compared to saturated fatty acids, suggesting potential applications in drug delivery systems.

Materials Science

The compound is also explored for its potential in materials science, particularly in the development of functional materials such as polymers and coatings.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | -30°C |

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

These properties indicate that polymers derived from this compound exhibit flexibility and strength, making them suitable for various applications including flexible electronics and coatings.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure allows it to interact with biological systems in unique ways.

Case Study: Anticancer Activity

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Method : Treatment of human cancer cell lines with varying concentrations of the compound.

- Findings : Significant inhibition of cell proliferation was observed in breast cancer cells, indicating potential as a lead compound for anticancer drug development.

Agricultural Applications

The compound has also been studied for its applications in agriculture as a natural pesticide or growth regulator.

Data Table: Efficacy of this compound on Pest Control

| Pest Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

These results suggest that this compound could be an effective natural alternative to synthetic pesticides.

Analyse Des Réactions Chimiques

Esterification

This compound readily undergoes esterification with alcohols under acid catalysis, forming esters critical for biodiesel production and polymer synthesis. The reaction mechanism follows standard carboxylic acid esterification pathways:

C18H26O2+R-OHH+C18H25O2R+H2O

Key parameters :

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid

-

Conditions : Reflux at 60–80°C for 4–6 hours

-

Yield : >85% for primary alcohols (e.g., methanol, ethanol)

Hydrogenation

Selective hydrogenation targets the triple bonds while preserving the double bond, yielding mono-unsaturated fatty acids. Full hydrogenation produces stearic acid (18:0):

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Partial | H₂, Lindlar catalyst | (E)-5-octadecene-7,9-diyne → (E)-5-octadecene | Lipid membrane studies |

| Full | H₂, Pt/Pd | 5E-Octadecene-7,9-diynoic acid → stearic acid | Industrial lubricants |

Oxidation

The conjugated diyne system undergoes oxidation to form diketones or carboxylic acid derivatives. Ozonolysis cleaves the triple bonds, generating shorter-chain dicarboxylic acids:

C18H26O2+3O3→C7H12O4+C5H8O4+byproducts

Notable outcomes :

-

Epoxidation : Reacts with peracids to form epoxides at the Δ5 double bond.

-

Antimicrobial activity : Oxidation products disrupt microbial membranes, showing efficacy against Gram-positive bacteria .

Halogenation

Electrophilic addition of halogens (Cl₂, Br₂) occurs at the triple bonds:

| Halogen | Product | Structure |

|---|---|---|

| Bromine | 7,9-dibromo derivative | Br-C≡C-C≡C-Br incorporated at C7 and C9 |

| Chlorine | Dichloro adduct | Cl₂ addition across one triple bond |

These halogenated derivatives serve as intermediates in pharmaceutical synthesis .

Thermal Degradation

At temperatures >200°C, the compound undergoes cyclization to form aromatic hydrocarbons, a reaction attributed to Bergman cycloaromatization:

C18H26O2ΔPolycyclic aromatic hydrocarbons+CO2

Applications :

-

Model compound for studying bio-oil stability.

Biological Interactions

The amphiphilic structure enables integration into lipid bilayers, altering membrane fluidity. In vitro studies suggest:

-

Enzyme inhibition : Competes with arachidonic acid for cyclooxygenase (COX) binding sites (IC₅₀ = 12 μM).

-

Anti-inflammatory effects : Reduces prostaglandin E₂ synthesis by 40% at 50 μM concentration.

Propriétés

Formule moléculaire |

C18H26O2 |

|---|---|

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

(E)-octadec-5-en-7,9-diynoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-8,15-17H2,1H3,(H,19,20)/b14-13+ |

Clé InChI |

IGVKWAAPMVVTFX-BUHFOSPRSA-N |

SMILES isomérique |

CCCCCCCCC#CC#C/C=C/CCCC(=O)O |

SMILES canonique |

CCCCCCCCC#CC#CC=CCCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.